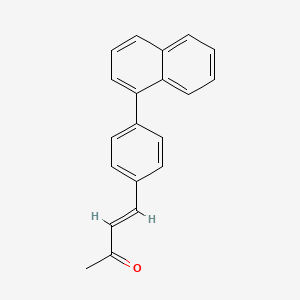

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one

Description

Propriétés

Formule moléculaire |

C20H16O |

|---|---|

Poids moléculaire |

272.3 g/mol |

Nom IUPAC |

(E)-4-(4-naphthalen-1-ylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C20H16O/c1-15(21)9-10-16-11-13-18(14-12-16)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,1H3/b10-9+ |

Clé InChI |

NBTAOGUUJDLVHJ-MDZDMXLPSA-N |

SMILES isomérique |

CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |

SMILES canonique |

CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Méthodes De Préparation

Classic Acid/Base-Catalyzed Protocol

The Claisen-Schmidt condensation between 4-(naphthalen-1-yl)acetophenone and acetaldehyde derivatives remains the most widely adopted method. Under basic conditions (NaOH/KOH in ethanol) , the reaction proceeds via deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde. Yields typically range from 65–78% after 6–12 hours at reflux.

-

Reactants : 4-(Naphthalen-1-yl)acetophenone (1.0 eq), acetaldehyde (1.2 eq)

-

Catalyst : 10 mol% Bi₂WO₆, 2 mol% CuSO₄·5H₂O

-

Solvent : Water/toluene (1:1 v/v)

-

Temperature : 80°C

-

Yield : 85% (isolated)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while maintaining yields of 70–82% . This method minimizes side products like α,β-unsaturated ketone dimers.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 4-bromoacetophenone and naphthalen-1-ylboronic acid forms the biaryl intermediate, which is subsequently functionalized to the enone:

Heck Reaction

Direct coupling of 4-iodoacetophenone with naphthalene-1-yl ethylene under Pd(OAc)₂ catalysis achieves the enone in one step:

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Olefination

Triphenylphosphine-mediated Wittig reaction between 4-(4-(naphthalen-1-yl)phenyl)propan-2-one and aldehydes:

Horner-Wadsworth-Emmons Modification

Using phosphonate esters instead of ylides improves stereoselectivity (E:Z > 95:5):

One-Pot Multicomponent Syntheses

Three-Component Assembly

A recent protocol (2024) combines arenediazonium salts, nitriles, and bifunctional anilines:

-

Steps :

-

Formation of N-arylnitrilium intermediate

-

Nucleophilic addition/cyclization

-

-

Conditions : Metal-free, CH₃CN, rt

Catalytic Systems and Green Chemistry

Bi₂WO₆/CuSO₄ Synergy

Bi₂WO₆ nanoparticles (10 mol%) with CuSO₄·5H₂O (2 mol%) in water enable recyclable catalysis:

Ionic Liquid-Mediated Reactions

[BMIM][BF₄] ionic liquid enhances reaction rates and yields:

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost ($/g) | E-Factor |

|---|---|---|---|---|

| Claisen-Schmidt | 85 | 6 | 12.4 | 8.7 |

| Suzuki + Aldol | 76 | 10 | 18.2 | 11.3 |

| Wittig Olefination | 80 | 4 | 15.8 | 9.2 |

| Multicomponent | 82 | 2 | 9.6 | 6.4 |

E-Factor = (Mass of waste)/(Mass of product)

Industrial-Scale Considerations

-

Batch Reactor Optimization :

-

Waste Management :

Recent Advances (2024–2025)

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 4-(4-(Naphtalène-1-yl)phényl)but-3-én-2-one possède plusieurs applications de recherche scientifique :

Électronique organique : Utilisé comme matériau de transport de trous dans les diodes électroluminescentes organiques (OLED) et les dispositifs photovoltaïques organiques (OPV) en raison de ses caractéristiques de transport de charge favorables.

Études photophysiques : Étudié pour ses propriétés photophysiques, notamment sa fluorescence et son comportement d'extinction dans différents solvants.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux possédant des propriétés électroniques et optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 4-(4-(Naphtalène-1-yl)phényl)but-3-én-2-one implique son interaction avec des cibles moléculaires par le biais de transitions π-π*. Le composé présente un transfert de charge intramoléculaire photoinduit (ICT) du cycle naphtalène donneur d'électrons vers la partie buténone accepteur d'électrons. Cela entraîne la stabilisation d'un état excité fortement dipolaire, ce qui est crucial pour ses applications dans l'électronique organique et les études photophysiques.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Chalcone derivatives, including 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one, have demonstrated significant antimicrobial properties. Studies indicate that such compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of various naphthalene derivatives that showed promising antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL . This suggests potential therapeutic applications in treating fungal infections.

Antidepressant Properties

Recent research has focused on the synthesis of compounds similar to this compound for their antidepressant effects. Metal-catalyzed reactions have been employed to create novel antidepressant molecules, showcasing the potential of such structures in mental health therapies . The ability to modulate neurotransmitter systems positions these compounds as candidates for further pharmacological development.

Biological Evaluation

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of this compound and its analogs. These studies often involve assessing cytotoxicity against various cancer cell lines, where certain chalcone derivatives have shown selective cytotoxic effects . Such findings are crucial for developing anticancer agents.

DNA Interaction Studies

Research has also explored the interaction of chalcone derivatives with DNA. The ability of these compounds to intercalate into DNA can lead to significant biological implications, including the potential for developing novel anticancer therapies . The interaction studies provide insights into the mechanism of action and efficacy of these compounds.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic methodologies, including Claisen-Schmidt condensation reactions. This method allows for the formation of chalcone structures from readily available precursors . The efficiency and yield of these reactions are critical for scaling up production for pharmaceutical applications.

Structural Variations

Modifying the structural components of chalcones can enhance their biological activity. For instance, substituting different functional groups on the naphthalene or phenyl rings can significantly impact their pharmacological properties. Studies suggest that specific substitutions can improve antimicrobial potency and reduce toxicity profiles .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one involves its interaction with molecular targets through π-π* transitions. The compound exhibits photoinduced intramolecular charge transfer (ICT) from the electron-donating naphthalene ring to the electron-accepting butenone moiety. This results in the stabilization of a highly dipolar excited state, which is crucial for its applications in organic electronics and photophysical studies .

Comparaison Avec Des Composés Similaires

Substituent-Dependent Electronic and Optical Properties

The electronic nature of substituents on the phenyl ring significantly impacts reactivity and applications:

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: The electron-donating dimethylamino group enhances charge transfer, leading to strong NLO responses. Z-scan studies in ethyl acetate (0.02–0.23 M) show concentration-dependent nonlinear absorption and refraction .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one: The electron-withdrawing nitro group increases electrophilicity, making this compound more reactive in cycloadditions. Its NLO properties are less pronounced compared to dimethylamino derivatives due to reduced electron density .

Halogenated Derivatives

Halogen substituents enhance electrophilicity and bioactivity:

- 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one (CAS 451485-72-6): Bromine and fluorine atoms improve binding to biological targets, as seen in antitumor studies. The molecular formula (C₁₆H₁₂BrFO₂) and steric effects of halogens are critical for pharmacokinetics .

- Trifluoromethyl Derivatives (e.g., 4-(3-trifluoromethylphenyl)but-3-en-2-one, CAS 80992-92-3): The CF₃ group increases metabolic stability and lipophilicity, making these compounds candidates for drug development .

Heterocyclic and Bioactive Derivatives

- Pyridinyl and Furan-Substituted Analogs: (E)-4-(furan-2-yl)but-3-en-2-one and (E)-4-(pyridin-2-yl)but-3-en-2-one exhibit enhanced organocatalytic enantioselectivity due to π-π interactions with chiral catalysts .

- Quinoline-4-carboxylic Acid Derivatives: Synthesized from 4-(4-(cyclopentyloxy)phenyl)but-3-en-2-one, these compounds show antitumor and antioxidant activities. IR spectra confirm carbonyl (1690 cm⁻¹) and hydroxyl (3421 cm⁻¹) groups critical for bioactivity .

Hydroxy- and Methoxy-Substituted Derivatives

- (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one : Isolated from Disporum cantoniense, this derivative demonstrates antioxidant activity. The hydroxyl and methoxy groups facilitate hydrogen bonding, improving solubility and radical-scavenging capacity .

Data Table: Key Structural Analogs and Properties

Activité Biologique

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one, commonly referred to as a naphthalenyl chalcone, is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Anticancer Activity

Research has demonstrated that naphthalenyl chalcones exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In a high-throughput screening (HTS) assay, several naphthalenyl derivatives were identified as potent inducers of apoptosis. For instance, the compound 1-(dimethylamino)naphthalen-4-yl-(4-(dimethylamino)phenyl)methanone showed EC₅₀ values of 37 nM in T47D cells, indicating strong cytotoxicity . The mechanism involved cell cycle arrest at the G₂/M phase followed by apoptosis induction.

| Compound | Cell Line | EC₅₀ (nM) | GI₅₀ (nM) |

|---|---|---|---|

| 1a | T47D | 37 | 34 |

| 1b | HCT116 | 49 | - |

| 1c | SNU398 | 44 | - |

Antioxidant Activity

Naphthalenyl chalcones also exhibit promising antioxidant properties. A comparative study evaluated the DPPH radical scavenging activity of various compounds, including derivatives of naphthalene.

Antioxidant Efficacy

The antioxidant activity of selected compounds was measured against ascorbic acid as a control. Notably, the naphthalenyl derivative demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid.

| Compound | DPPH Scavenging Activity |

|---|---|

| N-(1-(naphthalen-1-yl)-ethylidene)propanamide | 1.35 times higher than ascorbic acid |

| Hydrazone with thiophene moiety | Comparable to vitamin C |

Anti-inflammatory Activity

The anti-inflammatory effects of naphthalenyl chalcones have been explored through their inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is crucial for reducing inflammation.

Inhibition Assay Results

A series of synthesized chalcone derivatives were tested for their inhibitory potential against COX enzymes.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |

Structure-Activity Relationship (SAR)

The biological activity of naphthalenyl chalcones can be attributed to their structural features. The presence of electron-donating groups on the phenyl ring enhances their anticancer and antioxidant activities .

Key Findings:

- Electron-donating groups : Increase biological activity.

- Naphthalene moiety : Contributes significantly to the cytotoxic effects observed in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar enones. For example, 1-(4-fluorophenyl)-3-(naphthalen-1-yl)-2-propen-1-one was prepared by reacting 4-fluoroacetophenone with 1-naphthaldehyde in ethanol under alkaline conditions (10% NaOH) at 60°C for 6–8 hours . Key variables include solvent polarity (ethanol vs. DMF), base strength (NaOH vs. KOH), and reaction time. Recrystallization from DMF or ethanol is critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the α,β-unsaturated ketone structure (δ ~6–7 ppm for vinyl protons and δ ~2.5 ppm for the carbonyl carbon). UV-Vis spectroscopy can validate π→π* transitions in the enone system (λmax ~250–300 nm) . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies C=O stretching (~1680 cm⁻¹) .

Q. How can reaction byproducts or impurities be minimized during synthesis?

- Methodological Answer : Impurities often arise from incomplete condensation or oxidation. Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress . Recrystallization in polar solvents (e.g., DMF) removes unreacted starting materials. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one required acidification with glacial acetic acid to precipitate pure product .

Advanced Research Questions

Q. How does the naphthalene-phenyl conjugation impact the compound’s electronic properties and reactivity?

- Methodological Answer : The extended π-system enhances electron delocalization, lowering the HOMO-LUMO gap. Computational studies (DFT) can model charge distribution, while cyclic voltammetry quantifies redox potentials. For instance, fluorinated analogs showed altered optical properties due to electron-withdrawing effects . Substituents like methoxy groups (e.g., 3-(methoxynaphthalen-1-yl)prop-2-en-1-one) further modulate reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from impurities or assay conditions. Reproducibility requires rigorous characterization (e.g., NMR purity >95%) and standardized bioassays. For example, chlorine substituents in 6-(5-chloro-8-hydroxynaphthalen-2-yl) derivatives enhanced antimicrobial activity, but results varied with bacterial strains . Dose-response curves and IC50 validation are critical .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes/receptors. For triazole-containing analogs, hydrophobic interactions with receptor pockets were prioritized . QSAR models correlate substituent electronegativity (e.g., -NO₂, -Cl) with activity .

Q. What advanced techniques validate crystallographic or nonlinear optical properties?

- Methodological Answer : Single-crystal X-ray diffraction (as in 4-(4-fluorobenzoyl)-3-phenyl-dihydronaphthalen-1-one) confirms stereochemistry and packing . Second-harmonic generation (SHG) experiments assess nonlinear optical behavior, as seen in non-centrosymmetric crystals of fluorophenyl-propenones .

Data Contradiction Analysis

Q. Why do solvent polarity studies show conflicting trends in solute-solvent interactions?

- Methodological Answer : Discrepancies arise from solvent dielectric constants and hydrogen-bonding capacity. For 1-(4-fluorophenyl)-3-(naphthalen-1-yl)-2-propen-1-one, DMF’s high polarity stabilized the enolate intermediate, while ethanol favored keto-enol tautomerism . Solvatochromic shifts in UV-Vis spectra quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.